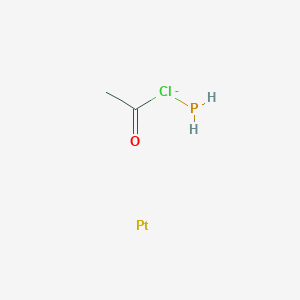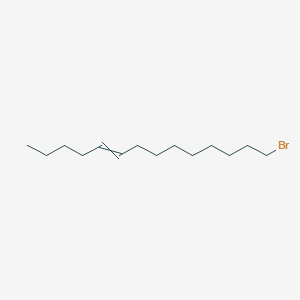
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one is a complex organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiazaphosphol ring system, which is a rare and intriguing structural motif in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one typically involves the condensation of 2-aminobenzenethiol with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles like amines or alcohols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, in the presence of a base like triethylamine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Phosphoramidates, phosphorates
Aplicaciones Científicas De Investigación
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic systems, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylsulfanyl-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one
- 2-Phenoxy-2,3-dihydro-1H-indane-1,3-dione
Uniqueness
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one is unique due to its benzothiazaphosphol ring system, which is not commonly found in other compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64672-10-2 |
|---|---|
Fórmula molecular |
C12H10NO2PS |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
2-phenoxy-3H-1,3,2λ5-benzothiazaphosphole 2-oxide |
InChI |
InChI=1S/C12H10NO2PS/c14-16(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)17-16/h1-9H,(H,13,14) |
Clave InChI |
PVHQOHMQXKSVNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP2(=O)NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



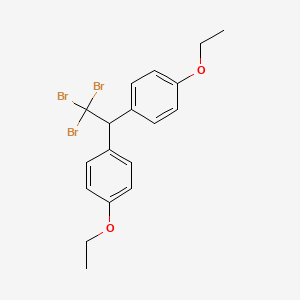

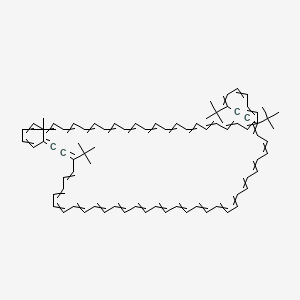


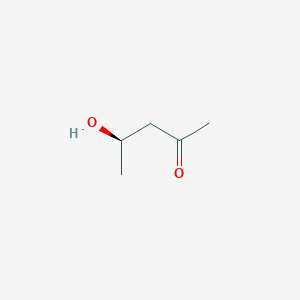


![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)

